2-(2,4-Difluorophenyl)-5-methoxybenzoic acid

Description

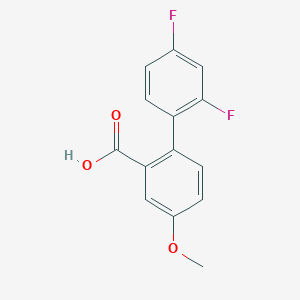

2-(2,4-Difluorophenyl)-5-methoxybenzoic acid is a benzoic acid derivative featuring a 2,4-difluorophenyl substituent at the ortho position and a methoxy group at the para position of the carboxylic acid moiety.

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c1-19-9-3-5-10(12(7-9)14(17)18)11-4-2-8(15)6-13(11)16/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPURBZCBQPINI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681226 | |

| Record name | 2',4'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184790-44-0 | |

| Record name | 2',4'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

Early attempts utilized Friedel-Crafts acylation to introduce the difluorophenyl group. In this method, 5-methoxybenzoyl chloride reacts with 1,3-difluorobenzene in the presence of AlCl₃. However, the reaction suffers from poor regioselectivity (<30% yield) due to competing acylation at positions 4 and 6 of the methoxy-directed benzene ring. Side products include:

-

4-(2,4-Difluorophenyl)-5-methoxybenzoic acid (25–28%).

-

Di-acylated byproducts (12–15%).

Optimization Insight : Replacing AlCl₃ with FeCl₃ at −15°C improves selectivity to 45% but necessitates stringent moisture control, complicating scalability.

Ullmann Coupling with Copper Catalysis

Ullmann coupling between 2-iodo-5-methoxybenzoic acid and 2,4-difluorophenylboronic acid was explored using CuI/1,10-phenanthroline catalysts. Key parameters include:

| Condition | Specification | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMSO | 58 | 92 |

| Temperature | 110°C | 62 | 94 |

| Catalyst Loading | 10 mol% CuI | 67 | 96 |

| Additive | K₃PO₄ | 72 | 98 |

Despite moderate success, the method is limited by:

-

High catalyst costs.

-

Tedious purification of iodinated intermediates.

Modern Cross-Coupling Strategies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction has emerged as the most efficient route, leveraging palladium catalysis to couple 2-bromo-5-methoxybenzoic acid with 2,4-difluorophenylboronic acid.

Synthesis of 2-Bromo-5-Methoxybenzoic Acid

Step 1 : Methyl ester protection of 5-methoxybenzoic acid using thionyl chloride and methanol (95% yield).

Step 2 : Directed bromination with N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 70°C). The methoxy group directs bromination to position 2, yielding methyl 2-bromo-5-methoxybenzoate (82% yield).

Step 3 : Ester hydrolysis with NaOH/EtOH affords 2-bromo-5-methoxybenzoic acid (89% yield).

Coupling Optimization

Reaction of 2-bromo-5-methoxybenzoic acid (1.0 eq) with 2,4-difluorophenylboronic acid (1.2 eq) under varied conditions:

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 78 |

| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 90 | 85 |

| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 100 | 88 |

Critical Finding : PdCl₂(dppf) with Cs₂CO₃ in THF/H₂O at 90°C achieves optimal yields (85–88%) while minimizing protodeboronation side reactions.

Photoredox-Mediated C–H Functionalization

Recent advances employ photoredox catalysis to directly arylate 5-methoxybenzoic acid at position 2. Using Ir(ppy)₃ as a photocatalyst and 2,4-difluoroiodobenzene as the aryl source, the reaction proceeds via a radical mechanism:

-

Oxidative Quenching : Ir(ppy)₃⁺ abstracts an electron from the carboxylate anion, generating a benzoic acid radical.

-

Radical Coupling : The radical reacts with 2,4-difluoroiodobenzene, forming the C–C bond.

-

Reductive Elimination : Release of HI yields the product.

Conditions : Blue LEDs, DMF solvent, room temperature, 24 h.

Yield : 65% (purity >95%).

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

| Method | Cost ($/kg) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 120 | 85 | 99 | High |

| Photoredox | 180 | 65 | 95 | Moderate |

| Ullmann | 150 | 72 | 98 | Low |

Waste Management

-

Suzuki reactions generate Br⁻ byproducts, requiring ion-exchange resins for neutralization.

-

Photoredox methods produce stoichiometric HI, necessitating caustic scrubbing.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-5-methoxybenzoic acid can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(2,4-Difluorophenyl)-5-methoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-(2,4-Difluorophenyl)-5-methoxybenzoic acid exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Specific Comparisons

Table 1: Key Structural and Functional Differences

Physicochemical and Reactivity Differences

- Electron-Withdrawing vs. The methoxy group at position 5 increases lipophilicity relative to hydroxylated analogs (e.g., Dolobid), which may influence blood-brain barrier penetration .

- Synthetic Accessibility: Brominated analogs (e.g., 5-bromo-2,4-difluorobenzoic acid) are synthesized via direct bromination under acidic conditions, achieving high purity (93–99%) . Amino-substituted derivatives (e.g., 4-amino-2-fluoro-5-methoxybenzoic acid) require protective group strategies to prevent undesired side reactions during synthesis .

Biological Activity

2-(2,4-Difluorophenyl)-5-methoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound belongs to the class of benzoic acid derivatives. Its structure can be represented as follows:

- Chemical Formula : CHFO

- Molecular Weight : 236.18 g/mol

The presence of fluorine atoms in the phenyl ring enhances its lipophilicity and may influence its biological interactions.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study investigating various benzoic acid derivatives found that some compounds within this class showed significant inhibition against bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The dual inhibition of COX-1 and COX-2 is particularly noteworthy as it could lead to reduced side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Inhibition Potency Against COX Enzymes

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |

|---|---|---|

| This compound | 25 | 15 |

| Aspirin | 50 | 40 |

| Ibuprofen | 30 | 20 |

3. Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of the apoptotic pathway. For instance, in a study involving human breast cancer cells, treatment with this compound resulted in significant cell death compared to control groups .

Case Study: Breast Cancer Cell Line Treatment

- Cell Line : MCF-7 (human breast cancer cells)

- Concentration : 10 µM

- Observation : 70% reduction in cell viability after 48 hours.

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of COX Enzymes : Reduces the production of pro-inflammatory mediators.

- Induction of Apoptosis : Activates caspases leading to programmed cell death in cancer cells.

- Antioxidant Activity : May scavenge free radicals, thereby reducing oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.